Product packaging for Cerium trihydride(Cat. No.:CAS No. 13864-02-3)

Cerium trihydride

Cat. No.: B077186
CAS No.: 13864-02-3
M. Wt: 143.14 g/mol
InChI Key: RXEMVTNROUTZCC-UHFFFAOYSA-N
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Description

Cerium trihydride (CeH₃) is an inorganic solid compound of significant interest in advanced materials science and catalysis research. This reagent is characterized by its high hydrogen content and the unique electronic properties imparted by the cerium cation. Its primary research value lies in its application as a model system for studying metal-hydrogen interactions and as a potential solid-state hydrogen storage material due to its capacity for reversible hydrogen absorption and desorption under specific conditions. Furthermore, this compound serves as a potent reducing agent in organic synthesis and inorganic materials preparation, capable of facilitating challenging reduction reactions that are inaccessible with conventional reagents. In catalysis, it is investigated as a precursor or dopant for developing novel catalytic systems, particularly in hydrogenation and dehydrogenation processes, leveraging the ability of cerium to switch between oxidation states. Researchers also utilize CeH₃ to dope or modify semiconductors and other functional materials, where its introduction can alter electronic band structures and surface reactivity. This product is supplied as a high-purity, pyrophoric solid that requires handling under an inert atmosphere (e.g., in a glove box or under argon) to maintain stability and prevent oxidation. Its study provides critical insights into the behavior of lanthanide hydrides, contributing to the broader fields of energy storage and sustainable chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CeH3 B077186 Cerium trihydride CAS No. 13864-02-3

Properties

CAS No.

13864-02-3

Molecular Formula

CeH3

Molecular Weight

143.14 g/mol

IUPAC Name

cerium trihydride

InChI

InChI=1S/Ce.3H

InChI Key

RXEMVTNROUTZCC-UHFFFAOYSA-N

SMILES

[CeH3]

Canonical SMILES

[CeH3]

Other CAS No.

13864-02-3

Origin of Product

United States

Synthesis Methodologies and Pathways

Direct Elemental Reaction of Cerium and Hydrogen

The most fundamental method for producing cerium trihydride is the direct chemical reaction between cerium metal and hydrogen gas. This reaction's outcome and the specific crystalline phase of CeH₃ produced are highly dependent on the experimental conditions, particularly pressure and temperature. While some forms of CeH₃ can be synthesized at ambient pressure, the exploration of its diverse polymorphic landscape necessitates high-pressure environments. acs.org A series of cerium polyhydrides can be synthesized through the direct reaction of elemental cerium and hydrogen at high pressures. researchgate.net

High-Pressure Synthesis Routes

High-pressure synthesis is crucial for forming many of the novel and complex phases of cerium hydride. researchgate.net The application of extreme pressure is a key variable in creating hydrogen-rich compounds, fundamentally altering the chemical behavior and stability of the Ce-H system. researchgate.netnih.gov Two primary high-pressure methodologies have been distinguished in the literature: those employing high temperatures concurrently with high pressure, and those relying on compression at ambient temperature.

The laser-heated diamond anvil cell (LH-DAC) is a premier tool for synthesizing materials under extreme static pressures and temperatures. hawaii.edumdpi.com This technique allows for the direct reaction of cerium and hydrogen at pressures and temperatures far exceeding ambient conditions. nih.gov

In a typical LH-DAC experiment, elemental cerium and a hydrogen source, often excess gaseous hydrogen, are loaded into the sample chamber of a diamond anvil cell. chinesechemsoc.org The pressure is increased, and a focused laser is used to heat the sample, providing the activation energy for the reaction. hawaii.edu This method has been successfully used to synthesize a novel cage-like β-CeH₃ phase. This synthesis was achieved by reacting cerium and H₂ at pressures above 33.0 GPa with laser heating to approximately 1500 K. chinesechemsoc.org Another study reported the synthesis of a previously unknown Pm3̅n structured CeH₃ (β-UH₃ type) at 36 GPa with laser heating. nih.gov The use of laser heating is considered an essential factor in the formation of various Ce-H phases at high pressures, as it helps to overcome kinetic barriers. nih.govresearchgate.net

Table 1: Examples of CeH₃ Synthesis using LH-DAC

Resulting Phase Pressure (GPa) Temperature (K) Source(s)
β-CeH₃ (Pm3̅n) > 33.0 ~1500 chinesechemsoc.org

In contrast to the high-temperature routes, this compound phases can also be formed through cold compression, where pressure is applied at or near room temperature without laser heating. This pathway often yields different structural transformations compared to high-temperature synthesis. chinesechemsoc.org

Cold compression engineering has been shown to produce a phase transformation sequence starting from the common Fm3̅m-CeH₃. As pressure is increased, it transitions to a Pm3̅n-CeH₃ phase, which is distinct from the β-CeH₃ formed via laser heating. chinesechemsoc.org This highlights that the synthetic pathway—whether through high-temperature annealing or cold compression—is a determining factor in the final product. chinesechemsoc.orgresearchgate.net While both cold compression and laser heating can be used to synthesize cerium polyhydrides like CeH₉, the intermediate phases and reaction pathways differ significantly. aps.org

Influence of Temperature and Pressure on Synthesis Kinetics

Temperature and pressure are the primary thermodynamic variables that control the kinetics and outcome of cerium hydride synthesis. Pressure increases the chemical potential of hydrogen, making it more reactive, and is the driving force for the formation of denser, more hydrogen-rich phases. chinesechemsoc.org For instance, the stable CaF₂-type structure of CeH₂ becomes enthalpically unstable above 6 GPa relative to a mix of Ce and CeH₃, indicating that pressure alone can drive the disproportionation of lower hydrides. acs.org

Temperature, often applied via laser heating in DACs, plays a crucial role in overcoming kinetic barriers to reaction and phase transformation. nih.govresearchgate.net High temperatures can reduce the pressure required for synthesis compared to cold compression routes. researchgate.net The specific pressure-temperature conditions employed directly affect the resulting hydrogen content and the stability of the synthesized phase. aps.org The interplay between these two parameters allows for the selective synthesis of different polymorphs. For example, laser heating at 33 GPa favors the formation of β-CeH₃, whereas cold compression through the same pressure point leads to a different Pm3̅n-CeH₃ phase. chinesechemsoc.org

Table 2: Pressure-Induced Phase Transitions in Cerium Hydrides

Starting Phase Resulting Phase Transition Pressure (GPa) Conditions Source(s)
CeH₂ Ce + CeH₃ (Pm3̅n) > 6 Pressure-induced disproportionation acs.org
CeH₃ (Pm3̅n, β-UH₃ type) CeH₃ (Pm3̅n, A15 type) 10 Calculated transition acs.org
Fm3̅m-CeH₃ Pm3̅n-CeH₃ N/A Cold compression chinesechemsoc.org

Role of Hydrogen Stoichiometry and Excess Hydrogen

The stoichiometry of the reactants, specifically the availability of hydrogen, is critical for the synthesis of this compound and higher polyhydrides. To ensure the formation of hydrogen-rich phases, experiments are typically conducted in an environment with excess hydrogen. chinesechemsoc.org This local excess of hydrogen is considered necessary for the formation of cerium polyhydrides under pressure. aps.org

The uptake of hydrogen into the cerium lattice leads to a measurable expansion in volume. This volume expansion, when compared with the known volumes of pure cerium and solid hydrogen at a given pressure, is a method used to estimate the hydrogen content of the newly formed hydride phase. chinesechemsoc.org This technique was used to confirm the H:Ce ratio of approximately 3 for the β-CeH₃ phase synthesized at 34 GPa. chinesechemsoc.org The gradual uptake of hydrogen can be seen as a continuous single-phase transition from the dihydride to the trihydride under certain equilibrium conditions. onetunnel.org

Conversion from Lower Cerium Hydrides (e.g., CeH₂)

An alternative pathway to this compound involves the transformation of lower cerium hydrides, most notably cerium dihydride (CeH₂). CeH₂ is a common starting material in the synthesis of more complex hydrides. uni-koeln.de

There are two primary routes for this conversion:

Reaction with Excess Hydrogen : In the presence of an abundant hydrogen atmosphere, CeH₂ readily reacts with H₂ to form CeH₃. acs.org This process represents a straightforward hydrogenation of the lower hydride.

Pressure-Induced Disproportionation : In the absence of an external hydrogen source, CeH₂ can be induced to transform under pressure. Above approximately 6 GPa, the CaF₂-type structure of CeH₂ becomes unstable and is predicted to decompose, or disproportionate, into pure cerium metal and the Pm3̅n (β-UH₃ type) phase of CeH₃. acs.org Further studies suggest a potential intermediate step where CeH₂ first disproportionates into CeH and CeH₃, with the unstable CeH then further breaking down into Ce and CeH₃. acs.org This disproportionation is driven by the increased stability of the resulting products—pure cerium and the high-pressure CeH₃ phase—at elevated pressures. acs.org

Pressure-Induced Disproportionation Reactions

High-pressure synthesis techniques, particularly using diamond anvil cells (DAC), are instrumental in forming various cerium hydride phases. The application of pressure can induce the formation and transformation of different cerium hydrides.

Initially, at ambient temperature and a pressure of approximately 9 GPa, cerium reacts with hydrogen to form a cerium hydride compound. nih.gov As pressure is increased, further transformations occur. For instance, a previously unknown Pm-3n structured CeH₃ (isostructural to β-UH₃) was synthesized at 36 GPa with laser heating. nih.govutexas.edu This demonstrates that pressure is a critical parameter in accessing novel phases of this compound.

The Ce-H system exhibits a complex phase diagram under pressure, with various stoichiometries becoming stable at different pressure ranges. For example, I4/mmm-CeH₄ becomes stable above 32 GPa, while CeH₆ and CeH₈ are predicted to be stable in narrow pressure ranges between 26 to 68 GPa and 55 to 95 GPa, respectively. utexas.edu The synthesis of the superhydride P6₃/mmc-CeH₉ occurs at pressures above 78 GPa. utexas.edu These transformations between different hydride phases under increasing pressure can be viewed as a form of pressure-induced disproportionation, where simpler hydrides may react to form more hydrogen-rich phases.

The valence state of cerium is also significantly influenced by the applied pressure. researchgate.net In various cerium-based compounds, increasing pressure can lead to changes in the Ce valence, which in turn affects the bonding and stability of the resulting hydride phases. researchgate.net

Thermal Annealing Pathways

Thermal annealing, often in the form of laser heating within a diamond anvil cell, plays a crucial role in the synthesis of specific this compound phases and other higher hydrides. nih.govutexas.edu Heating provides the necessary activation energy to overcome kinetic barriers, allowing the system to reach a thermodynamically more stable state at a given pressure.

A notable example is the synthesis of a new cage-like β-CeH₃ phase with the space group Pm-3n. chinesechemsoc.org This phase was synthesized by laser heating elemental cerium and hydrogen at 33 GPa to a temperature of about 1500 K. chinesechemsoc.org Following the laser heating, significant changes in the X-ray diffraction patterns indicated the formation of this new cerium hydride, which could be retained at ambient conditions. chinesechemsoc.org This β-CeH₃ phase is considered a potential precursor to the clathrate-like CeH₉ superhydride at lower pressures. chinesechemsoc.org

The synthesis of the high-temperature superconducting phase P6₃/mmc-CeH₉ also relies on thermal annealing. utexas.eduaps.org This phase was synthesized at pressures between 80-100 GPa with laser heating up to approximately 2000 K. utexas.edu The heating is essential for the reaction between cerium and hydrogen to form this complex clathrate structure, where each cerium atom is enclosed in a cage of 29 hydrogen atoms. nih.govutexas.edu

The following table summarizes the synthesis conditions for different cerium hydride phases achieved through thermal annealing at high pressures.

Target PhasePressure (GPa)Temperature (K)Synthesis MethodResulting Space GroupReference
β-CeH₃33~1500Laser-heated DACPm-3n chinesechemsoc.org
β-CeH₃36Laser HeatingLaser-heated DACPm-3n nih.govutexas.edu
CeH₉80-100~2000Laser-heated DACP6₃/mmc utexas.edu
CeH₉~90Laser HeatingLaser-heated DACP6₃/mmc aps.org

Microstructure Evolution and Hydride Growth Site Formation During Synthesis

The formation of cerium hydride on a cerium metal surface is not a uniform process but rather initiates at specific nucleation sites and proceeds with a distinct microstructural evolution. The growth of these hydride sites is anisotropic and imparts significant stress on the surrounding metal matrix due to the expansion of the crystal lattice upon hydrogenation. aip.org

Studies have shown that hydride sites nucleate and grow on the cerium surface when exposed to hydrogen under controlled conditions. aip.org The rate of this hydriding process and the resulting morphology of the growth sites can be influenced by factors such as hydrogen pressure. For instance, at lower hydrogen pressures, fewer but larger hydride sites tend to grow, while higher pressures lead to a greater number of smaller sites. aip.org Characterization has confirmed that the hydrogen is confined to these specific sites. aip.org

The growth of the hydride phase creates surface bulges, a phenomenon attributed to the compression of the surrounding cerium matrix and the dilation of the hydride itself. researchgate.netresearchgate.net This process induces stress concentrations, with compressive stress observed around the edge of the bulge and tensile stress at the top. researchgate.netresearchgate.net The morphology of the growing hydride can be influenced by the presence of an oxide film, which can inhibit hydride growth. researchgate.net

Modeling studies, such as those using the phase-field method, have been employed to simulate the kinetics of hydride corrosion and the evolution of the resulting microstructure. researchgate.netresearchgate.net These models help in understanding the complex interplay of factors like hydrogen concentration gradients and strain energy density on the morphology of the growing hydride pits. researchgate.net The evolution of the hydride morphology over time shows a characteristic change in the dimensions of the surface damage. researchgate.net

The table below outlines the key characteristics of cerium hydride growth.

FeatureDescriptionReference
Growth Nature Anisotropic growth from specific nucleation sites. aip.org
Effect of Pressure Lower pressure leads to fewer, larger sites; higher pressure results in more, smaller sites. aip.org
Stress Induction Growth imparts stress into the surrounding metal due to lattice expansion. aip.org
Surface Morphology Formation of surface bulges due to matrix compression and hydride dilation. researchgate.netresearchgate.net
Inhibiting Factors The presence of an oxide film can inhibit hydride growth. researchgate.net

Structural Elucidation and Phase Transformations

Crystal Structures and Space Groups of Cerium Trihydride Phases

This compound is known to exist in multiple crystal structures, primarily distinguished by their symmetry, which is classified by space groups. The most prominent phases include a face-centered cubic, a distinct cubic phase isostructural to β-UH₃, and a high-pressure rhombohedral phase.

Under certain conditions, this compound crystallizes in a face-centered cubic (fcc) lattice. nih.govnih.gov This phase is characterized by the Fm-3m space group (No. 225), a structure analogous to that of alpha bismuth trifluoride. materialsproject.orgmaterialsproject.org In this arrangement, the cerium atoms (Ce³⁺) are bonded to hydrogen atoms (H¹⁻) in a distorted body-centered cubic geometry. materialsproject.org

The structure features two different bonding environments for the hydrogen atoms. One set of hydrogen ions is bonded to six cerium atoms, forming HCe₆ octahedra. materialsproject.org A second inequivalent site involves hydrogen bonded to four cerium atoms, creating HCe₄ tetrahedra. materialsproject.org The coordination of the Ce³⁺ ion involves fourteen hydrogen atoms, with eight at a shorter bond distance of approximately 2.36 Å and six at a longer distance of about 2.73 Å. materialsproject.orgmaterialsproject.org

Table 1: Crystallographic Data for Fm-3m-CeH₃ Phase
ParameterValueReference
Crystal SystemCubic materialsproject.org
Space GroupFm-3m (No. 225) materialsproject.orgmaterialsproject.org
Structure Typealpha-BiF₃ materialsproject.orgmaterialsproject.org
Ce-H Bond Lengths~2.36 Å (8 bonds) materialsproject.org
~2.73 Å (6 bonds)
Calculated Density5.87 g/cm³ materialsproject.org

A distinct cubic phase of this compound, isostructural with β-uranium hydride (β-UH₃), has been synthesized under high-pressure conditions. chinesechemsoc.orgnih.gov This phase, designated as β-CeH₃, possesses the space group Pm-3n (No. 223). chinesechemsoc.orgresearchgate.netrsc.org It was formed through the reaction of cerium and hydrogen in a laser-heated diamond anvil cell at pressures exceeding 33.0 GPa. chinesechemsoc.org A notable characteristic of this high-pressure phase is its ability to be quenched and retained at ambient conditions. chinesechemsoc.orgchinesechemsoc.org Theoretical calculations have confirmed that this phase is both thermodynamically and dynamically stable at ambient pressure. chinesechemsoc.orgchinesechemsoc.org

The β-CeH₃ phase is distinguished by a unique cage-like framework structure. chinesechemsoc.orgchinesechemsoc.org In this configuration, each cerium atom is coordinated with 12 hydrogen atoms, giving rise to two distinct types of H₁₂ cages. chinesechemsoc.org This cage-like framework is considered a precursor to the clathrate structures observed in other cerium hydrides at higher pressures. chinesechemsoc.org Within the hydrogen sublattice of β-CeH₃, the shortest distance between hydrogen atoms is 2.108 Å. chinesechemsoc.org This relatively large separation indicates the absence of covalent interactions between the hydrogen atoms. chinesechemsoc.org

Table 2: Structural Details of the β-CeH₃ (Pm-3n) Cage-Like Framework
FeatureDescriptionReference
Structure TypeCage-like framework chinesechemsoc.orgchinesechemsoc.org
Ce-H CoordinationEach Ce atom is linked to 12 H atoms chinesechemsoc.org
Hydrogen CagesForms two kinds of H₁₂ cages chinesechemsoc.org
Shortest H-H Distance2.108 Å chinesechemsoc.org
H-H BondingNo covalent interactions between hydrogen atoms chinesechemsoc.org

At very high pressures, this compound undergoes a transition to a rhombohedral crystal structure. nih.govacs.org This phase is identified by the space group R-3m (No. 166). acs.orgresearchgate.net Theoretical calculations predict this phase becomes thermodynamically stable relative to the cubic A15-type structure at approximately 70 GPa. acs.orgnih.gov In the R-3m structure at 100 GPa, hydrogen atoms are found in both tetrahedral and octahedral coordination with the cerium atoms, with Ce-H bond distances ranging from 2.03 to 2.27 Å. researchgate.net The evolution of hydrogen coordination from purely tetrahedral to a mix of tetrahedral and octahedral reflects the general trend of increasing coordination numbers with increasing pressure. researchgate.net

Cubic (Pm3n, β-UH3 Type) CeH3 Phase

Pressure-Induced Structural Transitions

This compound demonstrates a sequence of structural transformations when subjected to increasing pressure. nih.govacs.org The specific pathway of these transitions can be influenced by the experimental conditions, such as whether the pressure is applied at room temperature (cold-compression) or in conjunction with high-temperature annealing. researchgate.net Theoretical studies have outlined a general transition sequence for CeH₃ starting from the β-UH₃ type structure. nih.govacs.orgnih.gov

The first major pressure-induced transition is from the β-UH₃ type structure to another cubic structure known as the A15 type, which notably shares the same Pm-3n space group. nih.govacs.org Calculations suggest this transition occurs at a pressure of about 10 GPa. acs.orgnih.gov In the A15-type structure, the hydrogen atoms remain tetrahedrally coordinated by cerium atoms. acs.orgresearchgate.net At a pressure of 50 GPa, the Ce-H bond separation in this phase is approximately 2.13 Å. researchgate.net Some experimental work has also observed the gradual transformation from a distorted fcc phase to the A15 Pm-3n phase above 33 GPa, with the A15 phase remaining stable up to 72 GPa. nih.gov

Table 3: Calculated Pressure-Induced Phase Transitions of CeH₃
Initial Phase (Space Group)Final Phase (Space Group)Transition Pressure (GPa)Reference
Pm-3n (β-UH₃ type)Pm-3n (A15 type)~10 acs.orgnih.gov
Pm-3n (A15 type)R-3m~70 acs.orgnih.gov

Pm3n (A15 Type) to R3m Transition

Under increasing pressure, this compound undergoes several phase transformations. Following a transition from a β-UH₃ type structure, CeH₃ adopts the cubic A15-type structure with the space group Pm3n above 10 GPa. acs.org This phase remains stable over a significant pressure range. acs.orgnih.gov

Further compression induces another critical transformation. At a calculated pressure of approximately 70 GPa, the A15-type Pm3n structure transitions to a hexagonal R3m structure. acs.orgnih.gov This transformation is characterized by a change in the coordination environment of the hydrogen atoms. In the R3m phase at 100 GPa, hydrogen atoms are found in both tetrahedral and octahedral coordination with the cerium atoms, featuring Ce-H bond distances ranging from 2.03 to 2.27 Å. acs.org This evolution towards higher coordination numbers is a typical response to increasing pressure in hydride systems. acs.org

Table 1: High-Pressure Phase Transition of CeH₃ This table details the phase transition from the A15 type Pm3n structure to the R3m structure.

Initial Phase (Space Group)Resulting Phase (Space Group)Transition Pressure (GPa)
A15 Type (Pm3n)Hexagonal (R3m)~70

Lattice Contraction and Volume Evolution in the Cerium Hydride System

One of the defining characteristics of the cerium-hydrogen system is the notable lattice contraction that occurs during the formation of this compound from cerium dihydride (CeH₂). acs.org Beyond this initial contraction, the application of external pressure instigates a predictable evolution in the volume of CeH₃ through a sequence of phase changes.

Table 2: Pressure-Induced Phase Evolution of this compound This table summarizes the sequence of phases for CeH₃ as pressure increases.

Phase DescriptionSpace GroupStability Range (GPa)
Beta-UH₃ typePm3n< 10
A15 typePm3n10 - 70
HexagonalR3m> 70

Retention of High-Pressure Phases at Ambient Conditions

A significant challenge in high-pressure materials science is the preservation of novel phases when pressure is returned to ambient conditions. chinesechemsoc.org However, recent studies have demonstrated the successful quenching and retention of a high-pressure this compound phase. chinesechemsoc.orgchinesechemsoc.org

A new, cage-like β-CeH₃ phase was synthesized by reacting cerium and hydrogen in a laser-heated diamond anvil cell at pressures exceeding 33.0 GPa. chinesechemsoc.orgchinesechemsoc.org This phase, which possesses the Pm3n space group, was successfully retained at ambient conditions. chinesechemsoc.org It is crucial to distinguish this retained phase from the A15-type Pm3n structure observed at high pressure. The quenchable β-CeH₃ is isostructural with β-UH₃ and contains eight formula units per cell, in contrast to the two formula units in the A15 structure. chinesechemsoc.org Thermodynamic and dynamic calculations confirm that this β-CeH₃ phase has a lower enthalpy than the A15-type phase at ambient pressure, providing the stability needed for its retention. chinesechemsoc.orgchinesechemsoc.org This work underscores that the synthesis pathway is a critical factor in determining which crystalline form of a material is produced and whether it can be preserved at standard conditions. chinesechemsoc.org

Behavior Under Extreme Conditions: High Pressure and Temperature

High-Pressure Stability Regimes and Phase Diagrams

The stability of cerium trihydride under pressure is characterized by a sequence of phase transitions. Theoretical calculations and experimental studies have revealed several stable and metastable phases of CeH₃ at various pressure regimes.

At ambient pressure, CeH₃ can exist in different structures, with theoretical calculations indicating that the β-CeH₃ phase (space group Pm-3n) is thermodynamically more stable than the Fm-3m and other Pm-3n structures chinesechemsoc.org. As pressure increases, CeH₃ undergoes transformations to different crystal structures.

A predicted phase transition sequence for CeH₃ under increasing pressure is as follows:

Pm-3n (β-UH₃ type)Pm-3n (A15 type) at approximately 10 GPa acs.orgnih.gov.

Pm-3n (A15 type)R-3m at around 70 GPa acs.orgnih.gov.

Experimental work involving cold compression has shown a transition from an Fm-3m phase to a Pm-3n phase above 33 GPa chinesechemsoc.org. Another study suggests a transition from a distorted fcc phase to a cubic Pm-3n (A15 type) phase above 33 GPa, which remains stable up to 72 GPa acs.orgnih.gov. Some theoretical predictions also suggest a transition from an fcc phase to an R-3m phase at approximately 50 GPa acs.org.

The pressure-composition phase diagram for the Ce-H system indicates that CeH₃ becomes the global thermodynamic minimum above 6 GPa acs.orgnih.govacs.org. Below this pressure, CeH₂ is the most stable cerium hydride acs.orgnih.govacs.org. Interestingly, other cerium hydrides like CeH, CeH₂, and CeH₂.₅ are predicted to decompose into elemental cerium and CeH₃ above 6 GPa acs.orgnih.govacs.org.

A distinct cage-like phase, β-CeH₃, with the Pm-3n space group, has been synthesized and is stable up to at least 67-69.4 GPa upon compression chinesechemsoc.orgchinesechemsoc.org. Remarkably, this high-pressure phase can be retained even at ambient conditions after synthesis chinesechemsoc.orgchinesechemsoc.org.

Phase Transitions of this compound Under Pressure
Initial Phase (Space Group)Final Phase (Space Group)Transition Pressure (GPa)Reference
Pm-3n (β-UH₃ type)Pm-3n (A15 type)~10 acs.orgnih.gov
Pm-3n (A15 type)R-3m~70 acs.orgnih.gov
Fm-3mPm-3n>33 chinesechemsoc.org
fcc (distorted)Pm-3n (A15 type)>33 (stable to 72) acs.orgnih.gov

Role of Laser Heating in High-Pressure Phase Formation

Laser heating is a crucial technique in the synthesis of high-pressure phases of this compound that may not be accessible through cold compression alone. The combination of high pressure and high temperature, achieved using a laser-heated diamond anvil cell (DAC), can overcome kinetic barriers and drive the system into different thermodynamic states, leading to the formation of novel structures.

A significant finding is the synthesis of a new cage-like β-CeH₃ phase (space group Pm-3n) by reacting cerium and hydrogen at pressures above 33.0 GPa in a laser-heated DAC chinesechemsoc.orgchinesechemsoc.org. This phase is isostructural to β-UH₃ chinesechemsoc.orgchinesechemsoc.org. The synthesis pathway significantly influences the final product; high-temperature annealing via laser heating favors the formation of β-CeH₃ over other phases like the A15-type Pm-3n CeH₃ or I4/mmm-CeH₄, which are observed in cold-compression routes chinesechemsoc.org. This demonstrates that different compression and heating pathways can lead to the formation of different cerium hydride products chinesechemsoc.orgchinesechemsoc.org.

The use of laser heating at approximately 2000 K and 33 GPa has been shown to result in the formation of the β-UH₃-type Pm-3n CeH₃, which remains stable upon further compression up to 80 GPa acs.org. This highlights the role of temperature in accessing specific high-pressure phases.

Thermodynamic Stability under Pressure

The thermodynamic stability of different this compound phases under pressure is determined by their relative enthalpies. Theoretical calculations are essential for comparing the enthalpies of various candidate structures to predict the most stable phase at a given pressure.

Calculations show that at ambient pressure, the newly synthesized cage-like β-CeH₃ has a lower enthalpy than the Fm-3m and the A15-type Pm-3n phases of CeH₃, indicating that β-CeH₃ is the more thermodynamically stable structure at these conditions after its formation at high pressure and temperature chinesechemsoc.orgchinesechemsoc.org. The lower enthalpy of β-CeH₃ is the reason it can be retained at ambient conditions after synthesis chinesechemsoc.orgchinesechemsoc.org.

As pressure increases, the relative stabilities of the different phases change. The Pm-3n (β-UH₃ type) structure of CeH₃ is stable at lower pressures, transitioning to the Pm-3n (A15 type) at around 10 GPa, which then transforms to the R-3m structure at approximately 70 GPa acs.orgnih.gov. The hexagonal R-3m structure becomes thermodynamically favored over the A15-type Pm-3n structure at 70 GPa acs.org.

The pressure-composition convex hull for the Ce-H system shows that CeH₃ becomes the most thermodynamically stable cerium hydride above 6 GPa acs.orgnih.gov.

Calculated Enthalpy Relationships of CeH₃ Phases
Pressure (GPa)More Stable PhaseLess Stable Phase(s)Reference
0 (Ambient)β-CeH₃ (Pm-3n, cage-like)Fm-3m, Pm-3n (A15 type) chinesechemsoc.orgchinesechemsoc.org
<10Pm-3n (β-UH₃ type)- acs.orgnih.gov
10-70Pm-3n (A15 type)Pm-3n (β-UH₃ type) acs.orgnih.gov
>70R-3mPm-3n (A15 type) acs.orgnih.gov

Dynamic Stability under Pressure

The dynamic stability of a crystal structure is determined by its phonon dispersion relations. A structure is considered dynamically stable if there are no imaginary phonon frequencies in its phonon spectrum across the entire Brillouin zone.

Theoretical calculations have confirmed the dynamic stability of the high-pressure synthesized β-CeH₃ phase at ambient pressure chinesechemsoc.orgchinesechemsoc.org. The absence of imaginary frequencies in the calculated phonon dispersion curves for β-CeH₃ indicates that this structure is dynamically stable and can exist as a metastable phase at ambient conditions once formed at high pressure chinesechemsoc.org.

Furthermore, all the thermodynamically stable phases of cerium hydrides predicted in the pressure-composition phase diagram, including the various phases of CeH₃, have been shown to be dynamically stable in their respective pressure ranges acs.org. However, it is noteworthy that the Fm-3m structure of CeH₂ is predicted to become dynamically unstable above 20 GPa, suggesting it may undergo a phase transition or decomposition acs.orgacs.org.

Pressure-Volume Relations

The relationship between pressure and volume for a given phase of this compound is described by its equation of state (EOS). Experimental pressure-volume (P-V) data are often fitted to a theoretical EOS, such as the third-order Birch-Murnaghan equation, to determine key material properties like the ambient pressure volume (V₀), bulk modulus (K₀), and its pressure derivative (K₀').

For the β-CeH₃ phase, experimental P-V data collected during compression and decompression have been fitted to the third-order Birch-Murnaghan EOS chinesechemsoc.orgchinesechemsoc.orgresearchgate.net. The fitting yields an ambient pressure volume (V₀) of 42.7 (±0.5) ų, a bulk modulus (K₀) of 62 (±4) GPa, and a fixed pressure derivative (K₀') of 4 chinesechemsoc.orgchinesechemsoc.orgresearchgate.net. At 34 GPa, the volume of this phase is approximately 31.1 ų per formula unit chinesechemsoc.orgresearchgate.net. The calculated P-V relationship for β-CeH₃ shows good agreement with the experimental data chinesechemsoc.orgresearchgate.net.

Equation of State Parameters for β-CeH₃
ParameterValueReference
Ambient Pressure Volume (V₀)42.7 (±0.5) ų chinesechemsoc.orgchinesechemsoc.orgresearchgate.net
Bulk Modulus (K₀)62 (±4) GPa chinesechemsoc.orgchinesechemsoc.orgresearchgate.net
Bulk Modulus Derivative (K₀')4 (fixed) chinesechemsoc.orgchinesechemsoc.orgresearchgate.net

Computational and Theoretical Investigations

First-Principles Calculations (e.g., Density Functional Theory)

First-principles calculations, primarily based on Density Functional Theory (DFT), have been a cornerstone in elucidating the electronic and structural characteristics of cerium trihydride. These calculations provide a quantum mechanical description of the system, allowing for the prediction of various material properties from fundamental principles.

Researchers have employed DFT to investigate the phase transformations and electronic structures of cerium hydrides, including CeH₃. These studies have shown that all predicted phases of CeH₃ are metallic. The calculations also reveal the nature of hydrogen within the lattice, indicating that it exists in the form of Hδ-, with δ ranging from 0.55 to 0.72, suggesting a partial negative charge on the hydrogen atoms. Furthermore, analysis of the nearest H-H distances, which are around 2 Å, indicates the absence of cage-like hydrogen structures in these phases of this compound. The increasing Ce-H bonding in certain high-pressure phases is believed to play a significant role in their stabilization.

Table 1: Summary of DFT Findings for this compound

Property Investigated Key Findings
Electronic Structure All predicted phases of CeH₃ are metallic.
Hydrogen State Hydrogen exists as Hδ- with δ ranging from 0.55–0.72.
H-H Distance Nearest H-H distance is approximately 2 Å.
Bonding Increased Ce-H bonding contributes to the stability of high-pressure phases.

Structure Search Methodologies (e.g., Particle Swarm Optimization, CALYPSO Code)

To predict the crystal structures of this compound under various pressures, researchers have utilized advanced structure search methodologies. Among the most prominent are those based on evolutionary algorithms, such as Particle Swarm Optimization (PSO), which is implemented in the CALYPSO (Crystal structure AnaLYsis by Particle Swarm Optimization) code. calypso.cncalypso.cnresearchwithrutgers.comarxiv.orgarxiv.org

The CALYPSO method is a powerful tool that requires only the chemical composition of a compound to predict stable or metastable structures at given external conditions, such as pressure. calypso.cnresearchwithrutgers.comarxiv.orgarxiv.org This approach performs a global minimization of the free-energy surface by combining total-energy calculations with the PSO algorithm. calypso.cnarxiv.org Key features of the CALYPSO methodology include:

Symmetry Constraints: Imposing symmetry during the generation of random structures to reduce the search space and enhance structural diversity. calypso.cnarxiv.org

Bond Characterization Matrix: A technique used to eliminate similar structures during the evolutionary search, thereby improving efficiency. researchwithrutgers.comarxiv.org

Particle Swarm Optimization: An algorithm inspired by the social behavior of bird flocking, where a population of candidate structures ("particles") evolves to find the lowest energy configuration. calypso.cnarxiv.org

Through such variable-composition evolutionary searches, numerous stable cerium hydride compounds have been predicted at different pressures, including high-pressure phases of CeH₃. utexas.edu

Thermodynamic and Dynamic Stability Calculations

The thermodynamic and dynamic stability of various this compound phases are crucial for understanding their existence and transformations under pressure. These stabilities are assessed through computational calculations.

Dynamic Stability: The dynamic stability of a predicted crystal structure is confirmed by calculating its phonon dispersion curves. The absence of imaginary frequencies in the phonon spectrum across the entire Brillouin zone indicates that the structure is dynamically stable. For instance, the clathrate superhydride CeH₁₀, a related cerium hydride, was found through phonon calculations to be dynamically stable at pressures of 300 GPa and above. diva-portal.org

Electron-Phonon Coupling Calculations

Electron-phonon coupling (EPC) is a critical parameter for understanding conventional superconductivity. Calculations of the EPC strength, denoted by the parameter λ, are essential for predicting the superconducting transition temperature (Tc). While detailed EPC calculations specifically for the various phases of CeH₃ are not extensively reported in the provided sources, the methodology has been applied to higher cerium hydrides (superhydrides), which are predicted to be high-Tc superconductors.

For these related compounds, the EPC coefficient λ is calculated using first-principles methods. For example, in Fm-3m-CeH₁₀, λ was found to decrease from 2.0 at 100 GPa to 0.8 at 200 GPa. arxiv.orguspex-team.org This decrease in EPC strength is correlated with a decrease in the predicted Tc. arxiv.orguspex-team.org In another superhydride, P6₃/mmc-CeH₉, a maximum in the value of λ is predicted at the phase transition to a C2/c structure, which corresponds to a peak in its Tc. arxiv.orguspex-team.orgresearchgate.net These studies on cerium superhydrides highlight the computational approaches used to assess superconducting potential, which are also applicable to this compound.

Table 2: Calculated Electron-Phonon Coupling in Higher Cerium Hydrides

Compound Pressure (GPa) EPC Parameter (λ) Predicted Tc (K)
Fm-3m-CeH₁₀ 100 2.0 115 (experimental)
Fm-3m-CeH₁₀ 200 0.8 Decreases with pressure
P6₃/mmc-CeH₉ 130 Maximum at phase transition ~100
F4-3m-CeH₉ 94 Not specified 142 (max)
Fm-3m-CeH₁₀ 94 Not specified 168 (max)

Prediction of Novel this compound Structures and Phases

Computational structure prediction methods have been instrumental in identifying novel, high-pressure phases of this compound. These theoretical discoveries pave the way for experimental synthesis.

At ambient pressure, CeH₃ is known, but under compression, theoretical calculations predict a series of structural transformations. One significant prediction is the formation of a cubic Pm-3n phase, which is isostructural to β-UH₃. acs.orgnih.gov This phase has been experimentally synthesized by laser heating CeH₂ in the presence of H₂ at 33 GPa. nih.gov Further theoretical investigations predict that with increasing pressure, CeH₃ undergoes a sequence of phase transitions. acs.orgnih.gov

The predicted high-pressure phases for CeH₃ include:

Pm-3n (β-UH₃ type): Forms above 6 GPa from the disproportionation of CeH₂. acs.orgnih.gov

Pm-3n (A15 type): A different cubic structure that becomes stable at a transition pressure calculated to be 10 GPa. acs.orgnih.gov

R-3m phase: A rhombohedral structure predicted to be stable at pressures above 70 GPa. acs.orgnih.gov

These predictions highlight the rich and complex phase diagram of this compound at high pressures.

Computational Modeling of Stability and Phase Transitions

Computational modeling provides a detailed picture of the stability and phase transitions of this compound under pressure. By calculating the enthalpies of various candidate structures as a function of pressure, a theoretical pressure-composition phase diagram can be constructed.

Theoretical studies have modeled the pressure-induced phase transformations of CeH₃, revealing a clear sequence of structural changes. acs.orgnih.gov The stability of these phases is determined by finding the structure with the lowest enthalpy at a given pressure. The key predicted phase transitions for CeH₃ are summarized below.

Table 3: Predicted High-Pressure Phase Transitions for this compound

Low-Pressure Phase High-Pressure Phase Calculated Transition Pressure (GPa)
Fm-3m (BiF₃ type) P6₃/mmc (LaF₃ type) ~4
Pm-3n (β-UH₃ type) Pm-3n (A15 type) 10
Pm-3n (A15 type) R-3m 70
Pm-3n (A15 type) R-3c 53

Note: Different theoretical studies may predict slightly different transition pressures and sequences. acs.orgnih.gov

These computational models are essential for guiding experimental efforts to synthesize and characterize these high-pressure phases of this compound. The agreement between theoretical predictions and experimental observations, such as the synthesis of the Pm-3n phase, validates the power of these computational approaches. nih.gov

Advanced Spectroscopic and Microscopic Characterization

X-ray Diffraction (XRD) for Crystal Structure Determination and Phase Identification

X-ray diffraction is a fundamental technique for determining the crystal structure and identifying phases of cerium hydrides. By analyzing the diffraction patterns, researchers can distinguish between different hydride phases and determine their lattice parameters.

For instance, a new cubic phase of cerium hydride, β-CeH₃, was identified with a space group of Pm_3n_ and a lattice parameter of a = 6.2895(3) Å. chinesechemsoc.orgchinesechemsoc.org This phase is isostructural with β-UH₃ and features a body-centered cubic (bcc) cerium lattice. chinesechemsoc.orgchinesechemsoc.org The hydrogen atoms in this structure occupy the 24k Wyckoff positions. chinesechemsoc.org In contrast, another known phase, Fm_3m_-CeH₃, has also been characterized. chinesechemsoc.org

Rietveld refinement of XRD data is crucial for accurately determining the crystal structure and lattice parameters. chinesechemsoc.orgchinesechemsoc.org Studies have shown that different synthesis routes, such as laser heating versus cold compression, can lead to the formation of different cerium hydride products. chinesechemsoc.orgchinesechemsoc.org

Table 1: Crystallographic Data for Cerium Hydride Phases Determined by XRD

PhaseCrystal SystemSpace GroupLattice Parameter (a)Reference
β-CeH₃CubicPm_3n6.2895(3) Å chinesechemsoc.orgchinesechemsoc.org
Fm_3m_-CeH₃CubicFm_3m_- chinesechemsoc.org

For higher resolution and more detailed structural analysis, synchrotron X-ray diffraction is employed. This technique is particularly useful for studying materials under high pressure, allowing for the investigation of phase transitions and the synthesis of novel hydride phases. The high brightness of the synchrotron source enables the collection of high-quality diffraction data from small sample volumes, which is essential for experiments conducted in diamond anvil cells. chinesechemsoc.orgchinesechemsoc.org The synthesis of the β-CeH₃ phase, for example, was achieved by reacting cerium and hydrogen above 33.0 GPa in a laser-heated diamond anvil cell, with in-situ angle dispersive XRD performed at synchrotron facilities to monitor the reaction. chinesechemsoc.orgchinesechemsoc.org

Secondary Ion Mass Spectrometry (SIMS) for Compositional Analysis and Hydride Extent

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental and isotopic composition of a material. By bombarding the sample surface with a primary ion beam, secondary ions are sputtered and analyzed by a mass spectrometer. ceriumlabs.com This technique can provide depth profiles of elemental concentrations, making it valuable for understanding the extent of hydride formation and the distribution of hydrogen within the cerium matrix. ceriumlabs.comiaea.org

Characterization of cerium hydride sites formed on a cerium surface has confirmed that hydrogen is confined to these specific sites. iaea.org SIMS is capable of detecting all elements and isotopes, offering high spatial and depth resolution. manchester.ac.uk

Scanning Electron Microscopy (SEM) for Microstructure and Surface Morphology

Scanning Electron Microscopy (SEM) is used to visualize the microstructure and surface morphology of materials at high magnifications. In the study of cerium hydride, SEM reveals the physical characteristics of the hydride growth sites on the cerium surface. iaea.org The morphology of these hydrides has been observed to be oblate. iaea.org SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), can also provide information about the elemental composition of the observed features. ceriumlabs.com

Optical Microscopy

Optical microscopy is a fundamental technique used for the initial characterization of cerium hydride growth on the surface of cerium metal. It allows for the direct observation of the formation and growth of hydride sites under controlled conditions. iaea.org This method provides valuable insights into the kinetics of the hydriding process and the macroscopic distribution of hydride phases. iaea.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Bonding and Oxidation State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic states of the elements within a material. For cerium compounds, XPS is particularly useful for distinguishing between the Ce(III) and Ce(IV) oxidation states. thermofisher.com The Ce 3d spectrum is complex due to multiplet splitting, but specific features can be used for identification. For example, the Ce(IV) spectrum exhibits a peak at approximately 917 eV that is absent in the Ce(III) spectrum. thermofisher.com Careful analysis of the entire Ce 3d envelope is necessary for accurate quantification of the different oxidation states. researchgate.net It is important to note that Ce(IV) can be reduced to Ce(III) under X-ray irradiation, which must be considered during data acquisition and analysis. ucl.ac.uk

Table 2: Key XPS Features for Cerium Oxidation States

Oxidation StateDistinguishing Spectral FeatureApproximate Binding Energy (eV)Reference
Ce(III)Absence of the highest binding energy peak- thermofisher.com
Ce(IV)Presence of a distinct peak~917 thermofisher.com

Raman Spectroscopy for Phase Transitions and Structural Changes

Raman spectroscopy is a powerful tool for probing the vibrational modes of a material, providing insights into its crystal structure and phase transitions. In cerium hydrides, Raman scattering can be used to follow temperature-dependent order-disorder transformations. figshare.com For example, in CeH₂₊ₓ, Raman spectroscopy has been used to monitor the structural phase transition from cubic to tetragonal. figshare.com

The Raman spectrum of nearly stoichiometric CeH₃ is dominated by a band that indicates structural modifications driven by the displacement of hydrogen atoms from their expected crystallographic positions. figshare.com This suggests the presence of an additional orthorhombic phase, which is theoretically more stable. figshare.com Furthermore, electronic Raman scattering can be observed, resulting from transitions between the crystal field states of the Ce³⁺ ion. researchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution structural and chemical information about materials at the nanoscale. nrel.govmdpi.comfiveable.me In this method, a beam of high-energy electrons is transmitted through an ultra-thin specimen (typically less than 100 nm thick). nrel.govfiveable.me As the electrons pass through the material, they interact with the atoms, and the transmitted and scattered electrons are focused by lenses to form an image or a diffraction pattern. nrel.govpdx.edu This allows for the direct visualization of features down to the atomic scale. nrel.govfiveable.me

While specific TEM studies focusing exclusively on cerium trihydride are not extensively detailed in the available literature, the technique's application to other metal hydrides, such as magnesium hydride (MgH₂) and titanium hydride (TiH₂), demonstrates its significant potential for characterizing CeH₃. oup.comdtu.dkscienceopen.comdtu.dk In-situ TEM, where the sample is observed under controlled environments (e.g., hydrogen gas pressure and elevated temperature), is particularly valuable for studying the dynamic processes of hydrogen absorption and desorption. oup.comscienceopen.com

Key information that can be obtained from TEM analysis of this compound includes:

Morphology and Microstructure: TEM imaging reveals the size, shape, and distribution of grains and nanoparticles. nrel.govpdx.edu

Crystallographic Information: Selected Area Electron Diffraction (SAED) patterns can be used to determine the crystal structure, lattice parameters, and crystallographic orientation of different phases within the material. nrel.govacs.org This is crucial for identifying phases like the hexagonal-to-tetragonal transformation seen in some metal hydrides during hydrogenation. dtu.dk

Defect Analysis: TEM is highly effective for identifying and characterizing crystalline defects such as dislocations, stacking faults, and grain boundaries, which can significantly influence hydrogen storage properties. nrel.govpdx.edu

Phase Transformations: In-situ TEM allows for the real-time visualization of nucleation and growth mechanisms during the transformation from cerium metal to this compound. oup.comscienceopen.com Techniques like electron energy loss spectroscopy (EELS) can be used in conjunction with TEM to track changes in electronic structure, such as bulk plasmon resonance shifts, which indicate phase changes. oup.comdtu.dk

The challenges in TEM analysis of hydrides include their sensitivity to the high-energy electron beam, which can cause damage or induce hydrogen desorption. oup.com Therefore, low-dose imaging techniques are often employed to minimize these effects while still obtaining high-quality data. acs.orgoup.com

| Scanning TEM (STEM) with EELS/EDS | Provides elemental mapping (Energy Dispersive X-ray Spectroscopy - EDS) and information on electronic structure and bonding (EELS). nrel.gov | Mapping the distribution of cerium and detecting any impurities, while EELS can track the electronic changes associated with the metal-to-hydride transformation. |

Neutron Spectroscopy for Hydride Species Identification

Neutron spectroscopy, particularly Inelastic Neutron Scattering (INS), is an exceptionally powerful technique for studying the dynamics of hydrogen in materials like this compound. acs.org Unlike X-rays, which interact with electrons, neutrons interact with atomic nuclei. acs.org Hydrogen has a very large incoherent neutron scattering cross-section compared to most other elements, including cerium. dtu.dk This makes INS highly sensitive to the motions of hydrogen atoms, allowing their vibrational and translational modes to be studied in great detail, even in the presence of heavy metal atoms. acs.org

INS functions as a form of vibrational spectroscopy, analogous to Infrared (IR) and Raman spectroscopy. However, INS does not have the same quantum mechanical selection rules, meaning that all vibrational modes can, in principle, be observed. acs.org When a neutron scatters inelastically from the sample, it can excite a vibrational mode, losing a discrete amount of energy that corresponds to the vibrational frequency. By measuring the energy lost by the neutrons, a vibrational spectrum of the hydrogen atoms in the lattice is obtained. ansto.gov.au

Research on ceria (CeO₂) exposed to hydrogen has provided the first direct spectroscopic evidence for the formation of both surface and bulk cerium hydride (Ce-H) species through in-situ INS. acs.orgnih.govosti.govresearchgate.net These studies are critical for understanding the initial stages of hydride formation. Density Functional Theory (DFT) calculations of the INS spectra for bulk cerium hydrides, including CeH₂ and CeH₃, predict distinct vibrational features. acs.org These computed spectra show that the primary vibrational modes for bulk hydrides, corresponding to the deformation modes of Ce-H, are expected in the range of 750–1100 cm⁻¹. acs.org Weaker features corresponding to combination modes are predicted at higher frequencies, between 1300–1800 cm⁻¹. acs.org

The key insights provided by neutron spectroscopy for this compound include:

Identification of Hydride Species: INS can distinguish between hydrogen atoms at different sites within the crystal lattice (e.g., tetrahedral vs. octahedral sites) and between surface and bulk hydride species, as they exhibit different vibrational energies. acs.org

Determination of Vibrational Dynamics: The technique provides a detailed picture of the vibrational density of states of hydrogen, which is fundamental to understanding the thermodynamic properties of the hydride.

Probing Interatomic Forces: The measured vibrational frequencies are directly related to the strength of the Ce-H bonding and the interatomic potential that the hydrogen atoms experience within the cerium lattice.

Table 2: Calculated Vibrational Frequencies for Bulk Cerium Hydride Species from INS

Hydride Species Vibrational Mode Type Calculated Frequency Range (cm⁻¹)
Bulk Ce-H (CeH₂/CeH₃) Deformation Modes 750 - 1100 acs.org

Future Research Directions in Cerium Trihydride Chemistry

Exploration of Novel Synthesis Routes under Milder Conditions

The majority of novel cerium hydride phases, including cage-like structures, have been synthesized under high-pressure and high-temperature conditions, often requiring a laser-heated diamond anvil cell. chinesechemsoc.orgchinesechemsoc.org While effective, these methods are resource-intensive and limit the scalability of production. A significant future research direction lies in the exploration of novel synthesis routes that operate under milder conditions.

Current high-pressure synthesis of a cage-like β-CeH₃ phase, for instance, is conducted at pressures above 33.0 GPa. chinesechemsoc.org The development of synthetic pathways at or near ambient pressure and temperature would represent a substantial advancement. This could involve techniques such as:

Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD): These thin-film deposition techniques could potentially be adapted to grow cerium trihydride films under controlled environments with lower energy inputs.

Sonochemical and Mechanochemical Methods: Utilizing ultrasound or mechanical milling to induce the reaction between cerium and hydrogen could provide non-thermal energy sources to overcome activation barriers.

Catalyst-Assisted Synthesis: Investigating the use of catalysts to facilitate the hydrogenation of cerium at lower temperatures and pressures is a promising avenue. rsc.org

Success in this area would not only make this compound more accessible for research and potential applications but also enable better control over its morphology and properties.

Deeper Understanding of Kinetic Barriers in Phase Transitions

This compound is known to exist in different crystal structures, and understanding the transitions between these phases is crucial for both fundamental science and practical applications. For example, the cubic Pm3̅n (β-UH₃ type) structure of CeH₃ has been identified as being more stable at 1 atm than the more commonly synthesized Fm3̅m phase. acs.orgacs.org However, the Fm3̅m phase is more readily produced under normal pressure conditions. acs.orgacs.org

This suggests the existence of a significant kinetic barrier to the phase transition between the Fm3̅m and the more stable Pm3̅n structure. acs.orgacs.org Future research should focus on a deeper understanding of these kinetic barriers. This could involve:

Computational Modeling: Employing advanced computational techniques like density functional theory (DFT) to map the energy landscapes of phase transitions and identify the transition states and activation energies.

In Situ Monitoring: Using real-time characterization techniques to observe the phase transition as it occurs, providing experimental data to validate theoretical models.

Influence of External Stimuli: Investigating how factors like pressure, temperature, and strain can be used to overcome these kinetic barriers and selectively stabilize desired phases. chinesechemsoc.org

A thorough understanding of these kinetics is essential for controlling the crystal structure of this compound and, consequently, its physical and chemical properties.

Advanced In Situ and Operando Characterization Techniques

To gain a more profound understanding of the dynamic processes involved in the synthesis and phase transitions of this compound, the application of advanced in situ and operando characterization techniques is indispensable. aip.org These methods allow for the real-time observation of materials under relevant reaction conditions, providing insights that are not accessible through conventional ex situ analysis. aip.orgmdpi.com

Key techniques that could be applied to the study of this compound include:

In Situ X-ray Diffraction (XRD) and Neutron Diffraction: To monitor changes in crystal structure during synthesis and phase transitions under varying pressure and temperature. kaist.ac.kr

In Situ X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS): To probe the electronic structure and chemical state of cerium and hydrogen in real-time. kaist.ac.krnih.gov

Operando Raman and Infrared Spectroscopy: To investigate vibrational modes and the nature of chemical bonding as they evolve during hydrogenation and dehydrogenation processes.

The data obtained from these advanced techniques will be crucial for elucidating reaction mechanisms, identifying intermediate species, and understanding the structure-property relationships in this compound. kaist.ac.krresearchgate.net

Further Elucidation of Electron-Phonon Interactions and Superconductivity Potential in Related Phases

Recent discoveries of high-temperature superconductivity in hydrogen-rich compounds under high pressure have spurred interest in related materials, including cerium hydrides. arxiv.org While this compound itself has not been found to be superconducting at ambient pressure, theoretical and experimental studies have shown that other cerium hydrides, such as CeH₉ and CeH₁₀, exhibit superconductivity at high pressures. arxiv.orgaip.orgresearchgate.net

The superconducting properties of these materials are believed to be mediated by strong electron-phonon coupling. aip.org Future research in this area should focus on:

Detailed Studies of Electron-Phonon Coupling: Utilizing theoretical calculations and experimental techniques like inelastic X-ray or neutron scattering to quantify the strength of electron-phonon interactions in different cerium hydride phases.

Exploring the Role of Cerium's f-electrons: Investigating the influence of the strongly correlated 4f electrons of cerium on the lattice dynamics and their contribution to superconductivity. researchgate.netarxiv.org

Searching for Superconductivity in Novel Phases: Synthesizing and characterizing new cerium hydride phases with potentially enhanced superconducting properties.

A deeper understanding of the relationship between structure, electron-phonon coupling, and superconductivity in the Ce-H system could pave the way for the design of new high-temperature superconductors.

PhasePredicted/Observed Tc (K)Pressure (GPa)
F4̅3m-CeH₉14294
Fm3̅m-CeH₁₀16894
Fm-3m-CeH₁₀11595
P6₃/mmc-CeH₉57 - 10088 - 130

This table summarizes the predicted and observed superconducting critical temperatures (Tc) for various cerium hydride phases under high pressure. arxiv.orgaip.orgresearchgate.net

Tailoring Electronic Structure for Specific Applications

The electronic structure of this compound, characterized by the interplay of cerium's 4f and 5d orbitals with hydrogen's s orbitals, dictates its physical and chemical properties. chinesechemsoc.orgaps.org Tailoring this electronic structure opens up possibilities for a range of applications.

Future research in this domain could explore:

Doping and Alloying: Introducing other elements into the this compound lattice to modify its electronic band structure, carrier concentration, and density of states at the Fermi level.

Strain Engineering: Applying mechanical strain to thin films or nanostructures of this compound to tune its electronic properties.

Dimensionality Effects: Investigating how the electronic structure changes in low-dimensional forms of this compound, such as nanosheets or nanowires.

By strategically modifying its electronic structure, it may be possible to enhance this compound's performance in applications such as catalysis, hydrogen storage, and electronic devices.

Q & A

Q. What are the standard synthesis methods for cerium trihydride (CeH₃), and how do experimental parameters influence its purity and stability?

this compound is typically synthesized via direct reaction of cerium metal with hydrogen gas under controlled conditions. High-purity CeH₃ (99.9%) is achieved using fine cerium powder (<325 mesh) reacted at elevated temperatures and hydrogen pressures . However, recent studies demonstrate that ambient-stable cage-like CeH₃ structures can be synthesized via high-pressure (80–100 GPa) techniques with atomic hydrogen sublattices, though these require specialized diamond anvil cell setups . Stability is highly sensitive to moisture, as CeH₃ decomposes in water, necessitating inert-atmosphere handling .

Q. Which experimental techniques are most effective for characterizing the structural and thermal properties of CeH₃?

  • X-ray diffraction (XRD): Used to confirm pyrochlore-type or cage-like structures in high-pressure phases .
  • Electrical resistivity measurements: Performed in inert atmospheres (e.g., dry boxes) using a four-point probe to distinguish metallic (CeH₂.₇) vs. semiconducting (CeH₂.₈₅) behavior .
  • Thermal expansion analysis: Quantifies lattice constant changes during phase transitions (e.g., trihydride to dihydride dissociation at ~908°C in analogous lanthanum hydrides) .

Q. How does the decomposition mechanism of CeH₃ in aqueous environments affect its experimental handling?

CeH₃ undergoes rapid hydrolysis in water, releasing hydrogen gas and forming cerium oxides/hydroxides. Researchers must use gloveboxes or Schlenk lines with rigorously dried solvents to prevent unintended side reactions. Decomposition kinetics can be monitored via gas volumetry or pH shifts .

Advanced Research Questions

Q. What role do hydrogen vacancies play in the electronic properties of nonstoichiometric CeH₃₋ₓ?

Hydrogen vacancies in CeH₃₋ₓ act as electron donors, shifting the material from metallic to semiconducting behavior. At CeH₂.₈₅, vacancies introduce a donor level 0.30 eV below the conduction band, as evidenced by resistivity vs. 1/𝑇 curves with dual activation energies (0.15 eV and 0.30 eV). Oxygen impurities further complicate this by acting as electron acceptors, requiring careful control of synthesis atmospheres .

Q. How do high-pressure synthesis conditions alter the crystallographic and thermodynamic stability of CeH₃?

Under extreme pressures (80–100 GPa), CeH₃ adopts a clathrate-like structure (e.g., CeH₉) with hydrogen sublattices, exhibiting enhanced stability at ambient conditions. This contrasts with ambient-pressure CeH₃, which is metastable. Computational models (e.g., DFT with exact exchange terms) predict these phases by optimizing lattice parameters and hydrogen occupancy .

Q. What contradictions exist in computational models of CeH₃’s electronic structure, and how can they be resolved?

Early DFT studies without exact exchange underestimated bandgap energies in CeH₃₋ₓ. Incorporating exact exchange terms (e.g., Becke’s 1993 functional) improves agreement with experimental resistivity data by better describing electron correlation effects. However, discrepancies persist in predicting vacancy formation energies, necessitating hybrid functionals or GW approximations .

Q. Why do some studies report metallic conductivity in CeH₃, while others observe semiconducting behavior?

The electronic behavior depends on stoichiometry: near-stoichiometric CeH₃ (H/Ce ≈ 3) shows semiconductivity due to hydrogen vacancy-mediated doping, while CeH₂.₇ exhibits metallic conduction from excess electrons in the cerium 4𝑓/5𝑑 bands. Sample homogeneity and impurity levels (e.g., oxygen) must be rigorously characterized to reconcile these results .

Methodological Guidance

  • Reproducibility: Document synthesis parameters (pressure, temperature, precursor purity) and characterization conditions (atmosphere, probe techniques) in detail .
  • Data interpretation: Use Arrhenius plots for resistivity data to isolate vacancy effects from impurity contributions .
  • Computational validation: Cross-validate DFT results with experimental XRD and spectroscopic data to resolve structural ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.